methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate
Overview
Description
methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate is a compound that combines glycine, l-tyrosine, and a methyl ester group It is a derivative of l-tyrosine, an aromatic, polar, non-essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glycyl-l-tyrosin-methylester typically involves the following steps:
Synthesis of Glycyl Chloride Hydrochloride: Glycine is reacted with thionyl chloride to produce glycyl chloride hydrochloride.
Condensation Reaction: The glycyl chloride hydrochloride is then reacted with l-tyrosine in an aqueous solution to form glycyl-l-tyrosin-methylester.
Industrial Production Methods
Industrial production methods for glycyl-l-tyrosin-methylester focus on optimizing yield, reducing costs, and minimizing environmental impact. The process involves:
- Using high-purity reagents to ensure product quality.
- Implementing efficient reaction conditions to maximize yield.
- Employing environmentally friendly solvents and catalysts to reduce pollution.
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for l-tyrosine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of glycyl-l-tyrosin-methylester involves its hydrolysis to release l-tyrosine and glycine. These amino acids then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in protein synthesis and neurotransmitter production .
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
L-tyrosine methyl ester: A derivative of l-tyrosine with a methyl ester group, used as a prodrug.
Glycyl-l-tyrosine: A dipeptide of glycine and l-tyrosine, used in nutritional supplements.
Uniqueness
methyl (2S)-2-(2-aminoacetamido)-3-(4-hydroxyphenyl)propanoate is unique due to its combination of glycine, l-tyrosine, and a methyl ester group, which imparts distinct chemical and biological properties. Its stability and solubility make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6-7,13H2,1H3,(H,14,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOZNHTRCEWBN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.